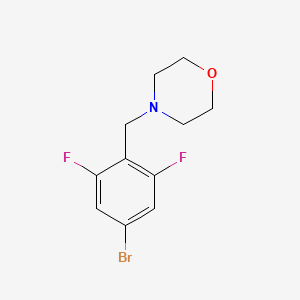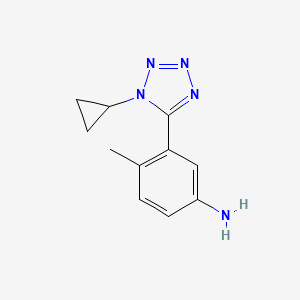
3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-4-methylaniline
Descripción general
Descripción
3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-4-methylaniline, also known as 1-cyclopropyl-5-methyl-1H-tetrazole-4-carboxylic acid, is an organic compound that has been used in scientific research due to its unique properties. It is a heterocyclic compound with a five-membered ring structure containing nitrogen, carbon, and hydrogen atoms. The compound is colorless and has a melting point of approximately 109°C. Its chemical formula is C7H11N3O.
Aplicaciones Científicas De Investigación
Chemical Reactions and Mechanistic Probes
3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-4-methylaniline and related compounds are used as mechanistic probes in chemical reactions. For example, N-cyclopropyl-N-alkylanilines, which share a structural resemblance, have been studied for their reactivity with nitrous acid, leading to specific cleavage of the cyclopropyl group and supporting a mechanism involving the formation of an amine radical cation. This provides insights into the behavior of cyclopropyl groups in aromatic amines during chemical transformations (Loeppky & Elomari, 2000).
Cycloaddition Reactions
Compounds related to 3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-4-methylaniline are involved in various cycloaddition reactions. The tetrasubstituted thiocarbonyl ylide, closely related to the compound of interest, participates in 1,3-cycloadditions with acceptor-substituted ethylenes. This results in the formation of substituted thiolanes and highlights the regioselectivity and stereochemistry of these reactions, offering valuable information for the development of new synthetic pathways (Mlostoń et al., 2002).
Oxidative Processes and Enzymatic Studies
The compound and its derivatives are also significant in studies investigating oxidative processes and enzymatic mechanisms. Research involving N-cyclopropyl-N-methylaniline, a structurally similar compound, with horseradish peroxidase revealed detailed insights into oxidative N-dealkylation and the fate of the cyclopropyl group. These findings are crucial for understanding the enzymatic reactions involving cyclopropylamines and their role in biological systems (Shaffer et al., 2001).
Structure and Interaction Studies
Studies on related compounds, like N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, provide insights into molecular structure and interactions. For instance, crystallographic studies and molecular docking have been conducted to understand the interaction of these molecules within specific biological targets, such as the cyclooxygenase-2 enzyme. Although the studied compound showed no inhibition potency for the enzyme, the structural and interaction data contribute to a deeper understanding of molecular behavior and can guide the design of new compounds (Al-Hourani et al., 2016).
Synthetic Utility
The molecule and its analogs demonstrate substantial synthetic utility. For example, 5-(Methylthio)tetrazoles, structurally similar to the compound , have been used in the stereoselective synthesis of polycyclic pyrazolines. This showcases the compound's role in facilitating complex synthetic pathways and contributing to the development of new chemical entities with potential applications in various fields (Pla et al., 2014).
Propiedades
IUPAC Name |
3-(1-cyclopropyltetrazol-5-yl)-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-7-2-3-8(12)6-10(7)11-13-14-15-16(11)9-4-5-9/h2-3,6,9H,4-5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWBFFMYNWPNBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=NN=NN2C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-4-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



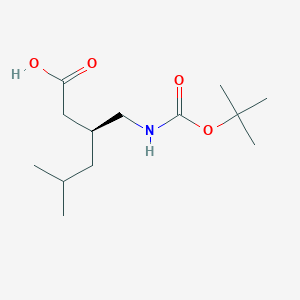
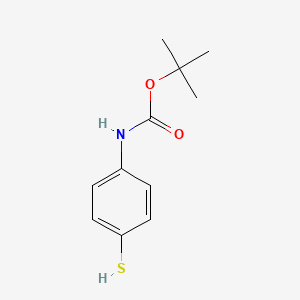
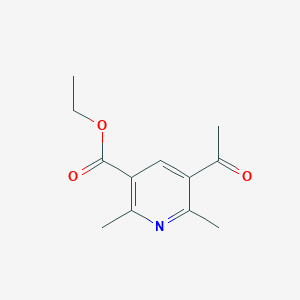
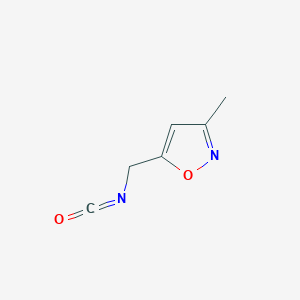
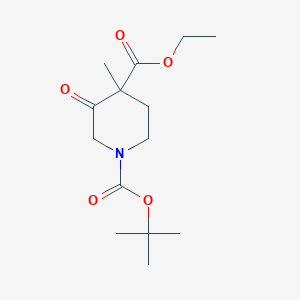
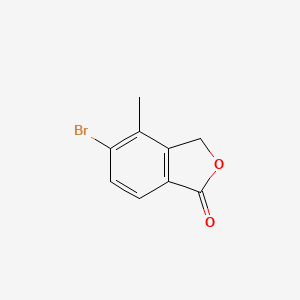
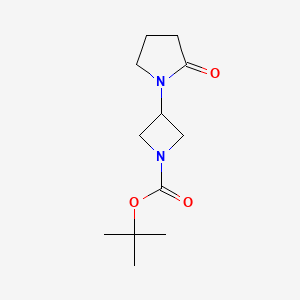
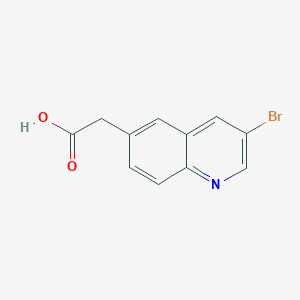
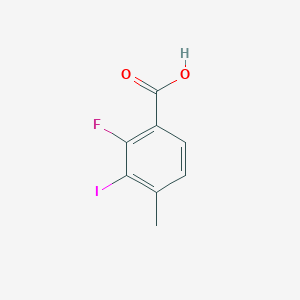
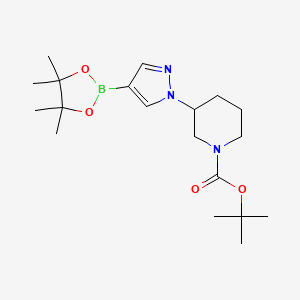

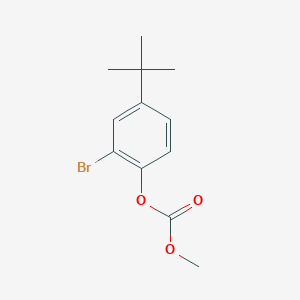
![tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate](/img/structure/B1526712.png)
